BMS-903452

Descripción

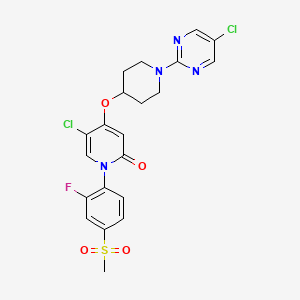

Structure

3D Structure

Propiedades

Número CAS |

1339944-47-6 |

|---|---|

Fórmula molecular |

C21H19Cl2FN4O4S |

Peso molecular |

513.4 g/mol |

Nombre IUPAC |

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one |

InChI |

InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3 |

Clave InChI |

OGIAVRWXUPYGGC-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-903452; BMS 903452; BMS903452. |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-903452

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-903452 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Its mechanism of action is centered on a dual pathway that enhances glucose homeostasis. By activating GPR119, this compound directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[1][2][3] This dual action provides a synergistic approach to lowering blood glucose levels. This guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to characterize the activity of this compound.

Core Mechanism of Action: GPR119 Agonism

GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] The elevated cAMP levels are central to the downstream effects of this compound.

Signaling Pathway

The signaling pathway initiated by this compound binding to GPR119 can be visualized as follows:

Quantitative In Vitro Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Cell Line/System |

| GPR119 Agonist Activity | EC50 | 14 nM | Not specified |

| P450 Inhibition | IC50 | > 40 µM | Human Liver Microsomes |

| PXR Activation | EC50 | > 50 µM | HepG2 cells |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GPR119 agonists like this compound.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

This compound serial dilutions.

-

Forskolin (positive control).

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Cell Plating: Seed cells into 384-well plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

-

Assay Initiation: Remove culture medium from cells and add the compound dilutions.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value using non-linear regression.

References

- 1. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

BMS-903452: A Comprehensive Technical Review of its GPR119 Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the G-protein coupled receptor 119 (GPR119) agonist, BMS-903452. The content herein summarizes its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Introduction to GPR119 and this compound

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus. It is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from the gut. This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.

This compound is a potent and selective synthetic agonist of GPR119. Its chemical formula is C21H19Cl2FN4O4S and it is identified by the CAS number 1339944-47-6. Preclinical and early clinical studies have investigated its potential as an anti-diabetic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition |

| EC50 | 14 nM | cAMP accumulation assay in cells expressing GPR119 |

Table 2: Preclinical In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Dose | Route of Administration | Key Findings |

| db/db mice | 0.03 mg/kg/day | Oral | Reduced fasting blood glucose and increased insulin secretion. |

| db/db mice | Not Specified | Oral | 30-40% reduction in glucose excursion during an oral glucose tolerance test (OGTT). |

| Sprague-Dawley rats | Not Specified | Oral | Synergistically regulated GLP-1 levels when co-administered with a DPP-IV inhibitor. |

Table 3: Phase 1 Single Ascending Dose Clinical Trial Data for this compound in Healthy Volunteers

| Dose Range | Key Pharmacokinetic Parameters | Safety and Tolerability | Pharmacodynamic Effects |

| 0.1 mg to 120 mg | Terminal Half-life: 36-51 hoursExposure (Cmax and AUC): Dose-proportional increase | Safe and well-tolerated at all doses. | No significant increase in total GLP-1 levels was observed in the first 24 hours post-dose. |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

cAMP Accumulation Assay

This assay is fundamental for determining the in vitro potency of GPR119 agonists.

Objective: To measure the dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to this compound in cells expressing GPR119.

Materials:

-

HEK293 cells stably transfected with human GPR119.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., PBS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

This compound stock solution in DMSO.

-

Forskolin (B1673556) (positive control).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Seeding: Seed the GPR119-expressing HEK293 cells into 96- or 384-well plates and culture until they reach approximately 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from picomolar to micromolar. Prepare a high concentration of forskolin as a positive control and a vehicle control (DMSO at the same final concentration as the test compound).

-

Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified period, typically 30 minutes, to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP detection kit manufacturer's protocol. Perform the detection of cAMP levels.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of a compound on glucose metabolism.

Objective: To evaluate the ability of this compound to improve glucose tolerance in a diabetic mouse model (e.g., db/db mice).

Materials:

-

db/db mice (or other relevant diabetic model).

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Glucose solution (e.g., 2 g/kg).

-

Blood glucose meter and test strips.

-

Oral gavage needles.

Procedure:

-

Acclimation and Fasting: Acclimate the mice to handling and the experimental procedures. Prior to the test, fast the mice overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Administer this compound or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

-

Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from a tail snip.

-

Glucose Challenge: Immediately after the baseline blood sample, administer the glucose solution via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the this compound treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's activity and evaluation.

Caption: GPR119 signaling pathway upon activation by this compound.

Caption: Experimental workflow for the evaluation of a GPR119 agonist.

In-Depth Technical Guide to BMS-903452: A Potent and Selective GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BMS-903452, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). The information is compiled from publicly available scientific literature and databases, intended to support research and drug development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Chemical Identity and Structure

This compound is a synthetic small molecule developed as a potential therapeutic agent for type 2 diabetes. Its chemical structure is characterized by a pyridone core.

Chemical Name: 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one[1]

Image of Chemical Structure: (A 2D chemical structure image of this compound would be placed here in a real document)

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1339944-47-6 |

| Molecular Formula | C21H19Cl2FN4O4S |

| Molecular Weight | 513.37 g/mol |

| SMILES | O=C1N(C=C(Cl)C(OC2CCN(CC2)C=3N=CC(Cl)=CN3)=C1)C4=C(F)C=C(S(C)(=O)=O)C=C4 |

| IUPAC Name | 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key predicted properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| logP | 2.38 | ChemAxon |

| Water Solubility | 0.0185 mg/mL | ALOGPS |

| pKa (Strongest Acidic) | 19.68 | ChemAxon |

| pKa (Strongest Basic) | 2.00 | ChemAxon |

| Polar Surface Area | 92.7 Ų | ChemAxon |

| Hydrogen Bond Donors | 0 | ChemAxon |

| Hydrogen Bond Acceptors | 7 | ChemAxon |

| Rotatable Bond Count | 5 | ChemAxon |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2]

Mechanism of Action: The activation of GPR119 by this compound initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels triggers two primary downstream effects:

-

In Pancreatic β-cells: Elevated cAMP levels enhance glucose-dependent insulin (B600854) secretion.

-

In Enteroendocrine L-cells: Increased cAMP promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further potentiates insulin release from pancreatic β-cells in a glucose-dependent manner.

This dual mechanism of action makes GPR119 agonists like this compound attractive therapeutic candidates for type 2 diabetes, as they have the potential to improve glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues.

Pharmacological Data: this compound has demonstrated potent agonist activity in in vitro assays.

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Value |

| EC50 (GPR119) | 14 nM |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies for key experiments are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of GPR119 agonists like this compound.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the potency of a GPR119 agonist.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound in a cell line expressing human GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., PBS with 0.5 mM IBMX)

-

This compound

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

384-well white plates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 384-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.

-

Assay:

-

Remove the culture medium from the wells.

-

Add the this compound dilutions to the respective wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models

The OGTT is a standard in vivo model to assess the effect of a compound on glucose metabolism.

Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of diabetes or in healthy rodents.

Animal Models:

-

Sprague-Dawley rats

-

db/db mice (a model for type 2 diabetes)

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg in water)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimation and Fasting: Acclimate the animals to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose levels from a tail vein blood sample.

-

Compound Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).

-

Glucose Challenge: Administer a glucose solution orally via gavage. This is considered time zero (t=0).

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance. A statistically significant reduction in the AUC for the this compound treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

The following diagrams illustrate the signaling pathway of GPR119 and a typical experimental workflow.

References

The Discovery and Synthesis of BMS-903452: A GPR119 Agonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist that was investigated as a clinical candidate for the treatment of type 2 diabetes. GPR119 activation presents a dual mechanism of action for glycemic control: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells in the gastrointestinal tract.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its development.

Discovery and Lead Optimization

The discovery of this compound stemmed from the optimization of a novel class of pyridone-containing GPR119 agonists.[1] The initial lead compound, a methylene (B1212753) analog, was identified through pharmacophore-based design.[1] Structure-activity relationship (SAR) studies focused on enhancing in vitro potency and improving metabolic stability. A key challenge was mitigating the metabolic lability of a propyl side chain on the pyrimidine (B1678525) ring of early analogs.[3] This was addressed by identifying more metabolically stable groups, such as chloro and trifluoromethyl, and concurrently improving in vitro potency to offset any reduction in activity from these modifications.[3] This optimization effort ultimately led to the identification of this compound (also referred to as compound 42 in the primary literature), which exhibited a potent and selective profile.[1]

Signaling Pathway

dot

Caption: GPR119 signaling pathway activated by this compound.

Experimental Workflow for Discovery

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

In Vitro Activity

The in vitro potency of this compound and key analogs was assessed using a cAMP accumulation assay in HEK293 cells expressing human GPR119.

| Compound | hGPR119 EC50 (nM) | Human Liver Microsome Half-life (min) |

| This compound (42) | 16 | >120 |

| Analog 29 | 28 | 30 |

| Analog 37 | 110 | >120 |

| Analog 40 | 140 | 58 |

Data sourced from Wacker et al., J Med Chem. 2014 Sep 25;57(18):7499-508.

In Vivo Efficacy (Oral Glucose Tolerance Test)

The acute in vivo efficacy of this compound was evaluated in an oral glucose tolerance test (oGTT) in C57/B16 mice.

| Dose (mg/kg) | Glucose AUC Reduction (%) | Statistical Significance (p-value) |

| 0.03 | ~20 | <0.05 (at 60 min time point) |

| 0.1 | ~40 | <0.05 |

| 0.3 | ~40 | <0.05 |

| 1 | ~40 | <0.05 |

Data represents approximate values derived from graphical data in Wacker et al., J Med Chem. 2014 Sep 25;57(18):7499-508.

Human Clinical Trial Data (Phase 1)

A single ascending dose study was conducted in healthy human volunteers.

| Parameter | Value |

| Doses Administered | 0.1 mg to 120 mg |

| Safety and Tolerability | Safe and well-tolerated at all doses |

| Terminal Half-life | 36 - 51 hours |

| GLP-1 Levels | Trend toward increased total GLP-1 plasma levels |

Data sourced from Wacker et al., J Med Chem. 2014 Sep 25;57(18):7499-508.

Experimental Protocols

Synthesis of this compound

The following is a detailed protocol for the four-step synthesis of this compound, as described in the primary literature.

[1]Step 1: Mitsunobu Coupling to form Intermediate 43

-

To a solution of gimeracil (B1684388) and a protected 4-hydroxypiperidine (B117109) in a suitable solvent (e.g., THF), add a phosphine (B1218219) reagent (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., DIAD) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture and purify the residue by column chromatography to yield intermediate 43.

Step 2: Nucleophilic Aromatic Substitution to form Intermediate 44

-

To a solution of intermediate 43 in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) to form the sodium salt.

-

Add 1,2-difluoro-4-methylsulfonylbenzene to the reaction mixture.

-

Heat the mixture to 130 °C for approximately 2 hours.

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain intermediate 44.

Step 3: Deprotection to form Piperidine (B6355638) Salt 45

-

Treat intermediate 44 with aqueous hydrogen chloride in a suitable solvent.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Isolate the resulting piperidine hydrochloride salt (45) by filtration or evaporation.

Step 4: Final Coupling to yield this compound (42)

-

Combine piperidine salt 45 and 5-chloro-2-iodopyrimidine (B1415080) in a polar aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion.

-

Purify the final product, this compound, by column chromatography or recrystallization.

In Vitro cAMP Accumulation Assay

This protocol is a representative method for determining the GPR119 agonist activity of test compounds.

-

Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Cell Seeding: Plate the cells in 384-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

-

Assay Procedure:

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plate at 37 °C for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF or luminescence-based cAMP detection kit, following the manufacturer's instructions.

-

-

Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of GPR119 agonists on glucose tolerance.

-

Animals: Use male C57/B16 mice.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally by gavage.

-

Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration versus time plot for each treatment group. Determine the percentage of glucose AUC reduction compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective GPR119 agonist discovered through a systematic lead optimization campaign. It demonstrated a promising dual mechanism of action for the treatment of type 2 diabetes, with efficacy in preclinical rodent models and a favorable pharmacokinetic profile in early human trials. T[1][3]he synthetic route to this compound is efficient and scalable. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of metabolic diseases and G-protein-coupled receptor drug discovery.

References

The GPR119 Agonist BMS-903452: A Technical Overview for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-903452 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation stimulates glucose-dependent insulin (B600854) secretion directly from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3] This dual mechanism of action offers the potential for robust glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues. This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound functions by binding to and activating GPR119. This activation initiates a downstream signaling cascade mediated by the Gαs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.

Preclinical Data

In Vitro Activity

This compound demonstrates potent and selective agonism of the GPR119 receptor in cell-based assays.

| Assay | Cell Line | Parameter | Value (nM) |

| GPR119 Agonism | - | EC50 | 14 |

Data sourced from commercially available information on this compound.[4]

In Vivo Efficacy in Rodent Models

This compound has shown efficacy in both acute and chronic rodent models of type 2 diabetes.

| Animal Model | Study Type | Dose | Key Findings |

| Normal Mice | Oral Glucose Tolerance Test (OGTT) | 0.1-0.3 mg/kg | Reduced glucose excursion by 30-40%. |

| db/db Mice | Chronic Dosing | 0.03 mg/kg/day | Reduced fasting blood glucose and increased insulin secretion. |

| Sprague-Dawley Rats | - | - | Synergistically regulated GLP-1 levels when combined with a DPP-IV inhibitor. |

Data extracted from a review on GPR119 agonists.

Clinical Data

Phase 1 Single Ascending Dose Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.

| Parameter | Doses Administered | Results |

| Safety and Tolerability | 0.1 mg to 120 mg | Safe and well-tolerated at all doses. |

| Pharmacokinetics | 0.1 mg to 120 mg | Dose-proportional increase in plasma exposure (AUC and Cmax). Terminal half-life of 36 to 51 hours. |

| Pharmacodynamics | 0.1 mg to 120 mg | A trend toward increased total GLP-1 plasma levels was observed, but no significant increase was seen in the first 24 hours of treatment. |

Qualitative summary based on available literature.[2][3]

Experimental Protocols

In Vitro GPR119 cAMP Assay (General Protocol)

This protocol outlines a general method for determining the potency of a GPR119 agonist by measuring intracellular cAMP accumulation.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human GPR119 receptor in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

-

Cell Stimulation: Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

-

Data Analysis: Plot the resulting signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice (General Protocol)

This protocol describes a general procedure for performing an OGTT in a diabetic mouse model to assess the efficacy of an anti-diabetic compound.

Methodology:

-

Animal Acclimation: House male db/db mice in a controlled environment and allow them to acclimate for at least one week before the experiment.

-

Fasting: Fast the mice overnight for approximately 16 hours, with ad libitum access to water.

-

Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.

-

Compound Administration: Administer this compound or the vehicle control orally via gavage.

-

Glucose Challenge: After a predetermined time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

-

Blood Sampling: Collect subsequent blood samples from the tail vein at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Measure the blood glucose concentration of each sample using a glucometer.

-

Data Analysis: Plot the mean blood glucose levels at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound is a potent GPR119 agonist with a dual mechanism of action that has demonstrated promising preclinical efficacy in rodent models of type 2 diabetes. Early clinical data in healthy volunteers have shown it to be safe and well-tolerated. Further research is warranted to fully elucidate its therapeutic potential for the management of type 2 diabetes. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.

References

- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1339944-47-6 | MOLNOVA [molnova.com]

In-Depth Pharmacological Profile of BMS-903452: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Its mechanism of action involves a dual pathway: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) release from enteroendocrine cells in the gastrointestinal tract. This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, selectivity, in vitro and in vivo efficacy, and pharmacokinetic properties, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Introduction

GPR119 is predominantly expressed in pancreatic islets and intestinal L-cells, making it an attractive target for the development of anti-diabetic agents.[1] Activation of GPR119 leads to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn triggers the release of insulin in a glucose-dependent manner and stimulates the secretion of the incretin (B1656795) hormone GLP-1.[1] This dual mechanism addresses two key pathological features of type 2 diabetes: impaired insulin secretion and diminished incretin effect. This compound has emerged as a clinical candidate from a series of pyridone-containing GPR119 agonists, demonstrating promising preclinical and early clinical data.[1]

Mechanism of Action

This compound functions as a GPR119 agonist. Upon binding to GPR119 on pancreatic β-cells and intestinal L-cells, it activates the Gαs signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Signaling Pathway

The activation of GPR119 by this compound initiates a downstream signaling cascade culminating in insulin and GLP-1 secretion.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

In Vitro Activity

| Parameter | Species | Value | Reference |

| EC50 | Human | 14 nM | [2] |

In Vivo Efficacy in Rodent Models

| Study | Animal Model | Dose | Effect | Reference |

| Oral Glucose Tolerance Test (OGTT) | C57BL/6 Mice | 100 mg/kg (oral) | Mitigated hyperglycemic peak within 30 minutes and significantly decreased glucose concentration over the subsequent 60 minutes. | [3] |

Experimental Protocols

cAMP Functional Assay

This protocol describes a common method for determining the functional potency of GPR119 agonists by measuring intracellular cAMP accumulation.

Objective: To determine the EC50 value of this compound by quantifying its ability to stimulate cAMP production in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells to ~70-80% confluency.

-

Cell Plating: Harvest cells and seed them into a 384-well plate at a predetermined optimal density. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Stimulation:

-

Remove culture medium from the wells.

-

Add the diluted this compound solutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition: Read the plate using a microplate reader compatible with the assay format (e.g., HTRF or AlphaLISA).

-

Data Analysis:

-

Calculate the ratio of the signals (e.g., 665 nm / 620 nm for HTRF).

-

Plot the signal ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound on glucose tolerance in mice.

Objective: To assess the effect of this compound on blood glucose levels following an oral glucose challenge.

Materials:

-

C57BL/6 mice.

-

This compound.

-

Vehicle (e.g., corn oil).

-

Glucose solution (e.g., 2 g/kg).

-

Blood glucose meter and test strips.

-

Oral gavage needles.

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.

-

Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally via gavage.

-

Glucose Challenge: After a set time following compound administration (e.g., 30 or 60 minutes), administer a glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for both the this compound-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Perform statistical analysis to determine the significance of the difference between the treated and control groups.

-

Selectivity Profile

This compound has been characterized as a selective GPR119 agonist. In a broad panel of off-target screens against other GPCRs, ion channels, and enzymes, no significant activity was observed at concentrations well above its GPR119 EC50, indicating a favorable selectivity profile.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in various species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A phase 1 clinical trial in healthy human volunteers demonstrated a dose-proportional increase in plasma exposure.

Clinical Development

This compound has completed a single ascending dose Phase 1 clinical trial in healthy volunteers. The compound was found to be safe and well-tolerated at all doses tested. A trend toward an increase in total GLP-1 plasma levels was also observed, consistent with its mechanism of action.[1]

Conclusion

This compound is a potent and selective GPR119 agonist with a dual mechanism of action that holds significant promise for the treatment of type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion and enhance GLP-1 release provides a strong rationale for its continued development. The favorable in vitro and in vivo pharmacological profile, coupled with a positive safety and tolerability profile in early clinical studies, positions this compound as a valuable clinical candidate in the pursuit of novel anti-diabetic therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with type 2 diabetes.

References

An In-depth Technical Guide on BMS-903452 and the GLP-1 Secretion Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The therapeutic rationale for GPR119 agonism lies in its dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) release from pancreatic β-cells and, crucially, the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gastrointestinal tract. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in the GLP-1 secretion pathway. Due to the limited availability of public data on this compound following the discontinuation of its clinical development, this document supplements known information with representative data and protocols from other GPR119 agonists to provide a thorough understanding of the target and compound class.

Introduction to this compound

This compound, developed by Bristol-Myers Squibb, was investigated as a potential oral antihyperglycemic agent. It acts as a selective agonist for GPR119.[1] The compound progressed to Phase I clinical trials for type 2 diabetes mellitus; however, development was discontinued.[1] Despite this, the exploration of this compound and other GPR119 agonists has significantly contributed to the understanding of the role of GPR119 in metabolic regulation.

The GLP-1 Secretion Pathway and the Role of GPR119

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by intestinal L-cells in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety. GPR119 is highly expressed in these L-cells, and its activation is a key mechanism for stimulating GLP-1 release.[2]

Signaling Pathway

The activation of GPR119 by an agonist like this compound initiates a downstream signaling cascade within the enteroendocrine L-cell, leading to the exocytosis of GLP-1-containing granules. The primary pathway involves the coupling of GPR119 to the Gαs subunit of its associated G protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the mobilization of intracellular calcium and the secretion of GLP-1.[2]

Efficacy and Quantitative Data

To provide a quantitative context for the effects of GPR119 agonists, the following table summarizes representative data from preclinical studies of other compounds in this class.

| Compound | Model System | Conditions | Key Findings |

| AR231453 | GLUTag cells (murine L-cell line) | 15 mM glucose | Stimulated GLP-1 release with an EC₅₀ of 56 nM.[3] |

| B3 (a GPR119 agonist) | Primary mouse colon cultures | 0 mM and 10 mM glucose | Dose-dependent increase in GLP-1 secretion, largely glucose-independent.[3] |

| MBX-2982 | In vivo (mice) | Fasting | Increased plasma GLP-1 levels without a glucose load.[3] |

| AS1269574 | GLUTag cells | - | Stimulated proglucagon gene promoter activity.[2] |

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. However, the following are representative protocols for in vitro and in vivo assays used to evaluate the effect of GPR119 agonists on GLP-1 secretion.

In Vitro GLP-1 Secretion Assay using GLUTag Cells

This protocol is adapted from studies on GPR119 agonists in the murine GLUTag enteroendocrine L-cell line.[3][4]

Objective: To measure the dose-dependent effect of a GPR119 agonist on GLP-1 secretion in vitro.

Materials:

-

GLUTag cells

-

24-well cell culture plates

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS) and antibiotics

-

DMEM with 3 mM glucose and 10% FBS

-

PBS (Phosphate-Buffered Saline)

-

Serum-free DMEM with 15 mM glucose

-

GPR119 agonist (e.g., this compound)

-

Forskolin (B1673556) (positive control)

-

GLP-1 (active) ELISA kit

Procedure:

-

Cell Seeding: Plate GLUTag cells in 24-well plates in DMEM with 10% FBS and antibiotics.

-

Pre-incubation: 24 hours before the assay, replace the culture medium with DMEM (3 mM glucose) supplemented with 10% FBS.

-

Assay: a. Wash cells twice with PBS. b. Incubate cells with the GPR119 agonist at desired concentrations or with 1 µM forskolin in serum-free DMEM with 15 mM glucose. c. Incubate for 1 hour at 37°C and 5% CO₂.

-

Sample Collection: Collect the supernatants and clarify by centrifugation at 500 x g and 4°C for 5 minutes.

-

GLP-1 Measurement: Determine the GLP-1 content in the supernatant using a GLP-1 (active) ELISA kit according to the manufacturer's instructions.

In Vivo GLP-1 Measurement in Rodents

This protocol is a general representation of in vivo studies assessing GLP-1 secretion in response to oral administration of a GPR119 agonist in mice.[3][4]

Objective: To measure the effect of an orally administered GPR119 agonist on plasma GLP-1 levels in vivo.

Materials:

-

C57BL/6 male mice

-

Vehicle control

-

GPR119 agonist (e.g., this compound)

-

Glucose solution (for oral gavage)

-

EDTA-coated collection tubes with a DPP-IV inhibitor

-

Centrifuge

-

GLP-1 (active) ELISA kit

Procedure:

-

Fasting: Fast mice overnight.

-

Dosing: Administer the vehicle or GPR119 agonist at the desired dose via oral gavage.

-

Glucose Challenge (Optional but recommended): After 30 minutes, administer a glucose bolus (e.g., 3 g/kg) orally.

-

Blood Collection: At desired time points (e.g., 0, 10, 30, 60, 120 minutes post-glucose challenge), collect blood via tail nick or cardiac puncture into EDTA tubes containing a DPP-IV inhibitor.

-

Plasma Separation: Obtain plasma by centrifuging the blood samples at 500 x g for 20 minutes.

-

GLP-1 Measurement: Assay the plasma samples for active GLP-1 using an ELISA kit.

References

GPR119 Signaling and the Agonist BMS-903452: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin (B600854) secretion and the indirect promotion of insulin release through the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] This guide provides an in-depth overview of the GPR119 signaling cascade and the pharmacological profile of BMS-903452, a potent and selective GPR119 agonist.[5][6][7] Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of relevant quantitative data and visual representations of the signaling pathways and experimental workflows.

The GPR119 Signaling Cascade

GPR119 is a class A G-protein coupled receptor that primarily couples to the stimulatory G-protein, Gαs.[4][8] Upon agonist binding, a conformational change in the receptor activates Gαs, leading to the dissociation of its α-subunit. This activated Gαs-GTP subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][8] The subsequent increase in intracellular cAMP levels is the central event in the GPR119 signaling cascade, triggering downstream effects in a cell-specific manner.[1]

In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).[4][9] In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1 and GIP.[1][9] These incretin hormones, in turn, act on their respective receptors on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[1][10] This dual action of GPR119 agonists makes them an attractive therapeutic strategy, as the glucose-dependency of their effects minimizes the risk of hypoglycemia.[1]

Figure 1: GPR119 Signaling in Pancreatic and Intestinal Cells.

This compound: A Potent GPR119 Agonist

This compound is a synthetic, potent, and selective small-molecule agonist of the GPR119 receptor.[5][6] It has been investigated as a potential therapeutic agent for type 2 diabetes.[2][11]

Physicochemical Properties and In Vitro Potency

The following table summarizes the key physicochemical properties and in vitro potency of this compound.

| Property | Value | Reference |

| Chemical Name | 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | [5] |

| Molecular Formula | C21H19Cl2FN4O4S | [7] |

| Molecular Weight | 513.37 g/mol | [7] |

| GPR119 Agonist Potency (EC50) | 14 nM | [6][7] |

In Vivo Efficacy of this compound

In vivo studies in rodent models of diabetes have demonstrated the efficacy of this compound in improving glucose control.

| Animal Model | Dosage | Effect | Reference |

| Sprague-Dawley Rat | Not specified | Significantly increased active GLP-1 levels, synergistic effect with a DPP-IV inhibitor. | [6] |

| db/db Mice | 0.03 mg/kg/day | Reduced fasting blood glucose levels and increased insulin secretion. | [3] |

| Rodent Models | Not specified | Reduced glucose excursion by 30-40% in an oral glucose tolerance test (OGTT). | [3] |

| Healthy Humans | Single ascending doses (0.1-120 mg) | Dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR119 agonists like this compound.

In Vitro cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation in a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer (e.g., PBS containing 1 mM IBMX)

-

This compound

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

HTRF cAMP detection kit (e.g., from Cisbio or Revvity)

-

384-well white microplates

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and resuspend in assay buffer. Dispense 5 µL of the cell suspension (e.g., 1500 cells/well) into a 384-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

-

Compound Addition: Add 2.5 µL of the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection Reagent Addition: Add 5 µL of cAMP-d2 reagent and 5 µL of anti-cAMP cryptate reagent (from the HTRF kit) to each well.

-

Final Incubation: Incubate the plate at room temperature for 1 hour.

-

Plate Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis:

-

Calculate the ratio of the fluorescence signals (665 nm / 620 nm).

-

Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Figure 2: Workflow for the HTRF cAMP Accumulation Assay.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from the murine intestinal L-cell line, GLUTag, in response to a GPR119 agonist.

Materials:

-

GLUTag cells

-

DMEM with 10% FBS

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

This compound

-

Forskolin/IBMX (positive control)

-

DPP-IV inhibitor (e.g., sitagliptin)

-

Bovine Serum Albumin (BSA)

-

GLP-1 ELISA kit

-

24-well plates

Procedure:

-

Cell Seeding: Seed GLUTag cells into 24-well plates and culture until they form a confluent monolayer.

-

Cell Washing: Wash the cells twice with KRB buffer.

-

Pre-incubation: Pre-incubate the cells in KRB buffer for 30 minutes at 37°C.

-

Compound Preparation: Prepare solutions of this compound at various concentrations in KRB buffer containing a DPP-IV inhibitor and 0.1% BSA. Include vehicle and positive controls.

-

Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatants from each well and centrifuge to remove any detached cells.

-

GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.

Data Analysis:

-

Plot the measured GLP-1 concentration against the this compound concentration to generate a dose-response curve.

Figure 3: Workflow for the In Vitro GLP-1 Secretion Assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for an oral glucose tolerance test in mice to evaluate the in vivo efficacy of a GPR119 agonist.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 20% in water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

Procedure:

-

Acclimation: Acclimate mice to handling and gavage for at least 3 days prior to the study.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: At time -30 minutes, measure baseline blood glucose from a tail snip using a glucometer.

-

Compound Administration: Administer this compound or vehicle via oral gavage.

-

Glucose Challenge: At time 0, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

(Optional) Plasma Collection: At specified time points, collect blood samples into EDTA-coated tubes for subsequent analysis of insulin or GLP-1 levels.

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the AUC for the treated group indicates improved glucose tolerance.

Figure 4: Workflow for the In Vivo Oral Glucose Tolerance Test.

Conclusion

The GPR119 signaling cascade represents a promising, multifaceted approach to the treatment of type 2 diabetes. By simultaneously enhancing glucose-dependent insulin secretion from the pancreas and stimulating the release of incretin hormones from the gut, GPR119 agonists like this compound offer the potential for robust glycemic control with a reduced risk of hypoglycemia. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel GPR119-targeting therapeutics. Further research focusing on the long-term efficacy and safety of these compounds in clinical settings is warranted.

References

- 1. Item - Body weight and fasting blood glucose level of db/db and db/+ mice. - Public Library of Science - Figshare [plos.figshare.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Db/db mice have elevated blood glucose and serum insulin levels. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Antidiabetic activity of aqueous root extract of Ichnocarpus frutescens in streptozotocin-nicotinamide induced type-II diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. e-jarb.org [e-jarb.org]

- 10. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vivo Efficacy of BMS-903452 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of BMS-903452, a potent and selective GPR119 agonist, in various rodent models of type 2 diabetes. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an investigational small molecule that acts as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes, as it has the potential to improve glycemic control, enhance insulin sensitivity, and promote β-cell health.

GPR119 Signaling Pathway

The binding of this compound to GPR119 activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in insulin and GLP-1 secretion.

In Vivo Efficacy Data in Rodent Models

This compound has demonstrated significant efficacy in various rodent models of type 2 diabetes. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Efficacy of this compound in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.

| Parameter | Dosage | Treatment Duration | Vehicle Control | This compound Treated | % Change |

| Fasting Blood Glucose | 0.03 mg/kg/day | Chronic | - | Significant Reduction | Data not specified |

| Insulin Secretion | 0.03 mg/kg/day | Chronic | - | Increased | Data not specified |

| Glycated Hemoglobin (HbA1c) | Not Specified | 21 days | - | Reduction | Data not specified |

Table 2: Efficacy of this compound in Sprague-Dawley Rats

Sprague-Dawley rats are a common outbred strain used in pharmacological studies.

| Parameter | Dosage | Test | Vehicle Control (AUC) | This compound Treated (AUC) | % Reduction in Glucose Excursion |

| Oral Glucose Tolerance Test (OGTT) | Not Specified | Acute | - | Significant Reduction | 30-40% |

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited in this guide.

General Animal Husbandry

Rodents are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum, except during fasting periods for specific procedures. All animal procedures should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.

-

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected via tail snip or other appropriate methods to measure fasting blood glucose levels.

-

Drug Administration: this compound or vehicle is administered orally via gavage at the specified dose.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution (typically 2 g/kg body weight) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated to quantify the glucose excursion.

Chronic Efficacy Study in db/db Mice

This protocol evaluates the long-term effects of this compound on glycemic control in a diabetic mouse model.

-

Animal Model: Male or female db/db mice are acclimated to the housing conditions.

-

Baseline Measurements: Baseline body weight, food and water intake, and fasting blood glucose and/or HbA1c levels are recorded.

-

Drug Administration: this compound or vehicle is administered daily (or as per the study design) via oral gavage for a specified duration (e.g., 21 days).

-

Monitoring: Body weight, food, and water intake are monitored regularly throughout the study. Fasting blood glucose may be measured periodically.

-

Endpoint Analysis: At the end of the treatment period, terminal blood samples are collected for the measurement of fasting blood glucose, insulin, and HbA1c.

-

Statistical Analysis: Data from the treated group are compared to the vehicle-treated control group to determine the statistical significance of the observed effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of a GPR119 agonist.

References

- 1. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data Review of BMS-903452: A GPR119 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] Developed by Bristol-Myers Squibb, this compound has demonstrated potential in preclinical studies through its dual mechanism of action: stimulating glucose-dependent insulin (B600854) release from pancreatic β-cells and promoting the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[1][2] This in-depth technical guide provides a comprehensive review of the available preclinical data for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental protocols utilized in its evaluation.

Core Quantitative Data

The preclinical development of this compound has generated significant quantitative data to characterize its potency, selectivity, and drug-like properties.

In Vitro Pharmacology

This compound has been shown to be a potent agonist of the GPR119 receptor. The half-maximal effective concentration (EC50) for GPR119 activation is reported to be 14 nM.[3][4] Further detailed in vitro profiling from the primary publication is summarized below.

| Assay Type | Species/Cell Line | Parameter | Value |

| GPR119 Activation | Human | EC50 | 14 nM |

| Cytochrome P450 Inhibition | Human | IC50 | > 40 µM (for nine different enzymes) |

| PXR Activation | Human | EC50 | > 50 µM |

| Cytotoxicity | Human (HepG2) | - | No toxicity observed |

Table 1: In Vitro Pharmacology of this compound.

In Vivo Efficacy

The glucose-lowering effects of this compound have been evaluated in rodent models of diabetes. In an oral glucose tolerance test (OGTT) in db/db mice, a model for type 2 diabetes, this compound demonstrated a significant reduction in glucose excursion.

| Animal Model | Dose | Effect |

| db/db Mice | 3 mg/kg | 30-40% reduction in glucose excursion |

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test.

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The following table summarizes key pharmacokinetic parameters.

| Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) |

| Mouse | |||||

| Data not available in search results | |||||

| Rat | |||||

| Data not available in search results | |||||

| Dog | |||||

| Data not available in search results |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species. (Note: Specific values for Cmax, Tmax, AUC, and half-life were not available in the provided search results and would require access to the full publication or its supplementary data).

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

This compound activates GPR119, which is primarily coupled to the Gαs subunit of heterotrimeric G proteins. This activation leads to a cascade of intracellular events culminating in the therapeutic effects on glucose homeostasis.

Experimental Workflow for In Vitro GPR119 Activation Assay

The potency of this compound as a GPR119 agonist is typically determined using a cell-based assay that measures the accumulation of cyclic AMP (cAMP), a downstream second messenger of Gαs activation.

Experimental Protocols

GPR119 cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using a recombinant cell line, such as HEK293, stably expressing the human GPR119 receptor.

-

Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 384-well microplates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Include a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells of the microplate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for GPR119 activation and cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), or luminescence.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine L-cells. The STC-1 or GLUTag cell lines are commonly used models.

-

Cell Culture: Culture STC-1 or GLUTag cells in an appropriate medium.

-

Cell Plating: Seed the cells into 24- or 48-well plates and grow to a desired confluency.

-

Pre-incubation: Wash the cells with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for a short period.

-

Stimulation: Replace the pre-incubation buffer with a buffer containing various concentrations of this compound or control substances (e.g., high glucose, forskolin).

-

Incubation: Incubate the cells for a defined time (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, a DPP-4 inhibitor can be added.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Plot the GLP-1 concentration against the this compound concentration to determine the dose-dependent effect on GLP-1 secretion.

Rodent Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to assess glucose homeostasis and the efficacy of anti-diabetic agents.

-

Animal Model: Use a relevant rodent model of type 2 diabetes, such as the db/db mouse, or lean mice for initial screening.

-

Acclimation and Fasting: Acclimate the animals to the experimental conditions. Prior to the test, fast the animals overnight (typically 12-16 hours) with free access to water.[5]

-

Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein to measure the fasting blood glucose level.[5]

-

Compound Administration: Administer this compound or vehicle control orally via gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).

-

Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg body weight) orally via gavage.[5]

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]

-

Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.

References

- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

In-Depth Technical Guide: BMS-903452, a GPR119 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GPR119 agonist, BMS-903452, including its patent and intellectual property, mechanism of action, and key experimental data. The information is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Core Intellectual Property and Patent Information

This compound is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist developed by Bristol-Myers Squibb.[1] The core composition of matter for this compound and related structures is detailed in the patent application WO2012082772A1 . This patent covers the chemical synthesis, formulation, and potential therapeutic uses of a series of pyridinone derivatives, including this compound.

The synthesis of this compound, as outlined in the patent and further described in the primary scientific literature, involves a multi-step process.[2] A key final step is the coupling of 5-chloro-4-(piperidin-4-yloxy)pyridin-2(1H)-one with 2-(5-chloropyrimidin-2-yl)-5-(methylsulfonyl)pyridine. A detailed, step-by-step synthesis protocol is provided in the experimental protocols section of this guide.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][3] Activation of GPR119 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

This elevation in cAMP has a dual effect on glucose homeostasis:

-

In Pancreatic β-cells: Increased cAMP levels enhance glucose-dependent insulin (B600854) secretion. This means that insulin is released in response to high blood glucose levels, reducing the risk of hypoglycemia.

-

In Intestinal L-cells: GPR119 activation promotes the secretion of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1).[1][3] GLP-1 further potentiates glucose-dependent insulin release from β-cells, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[2]

The synergistic action on both direct insulin secretion and incretin release makes GPR119 an attractive target for the treatment of type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Species | EC50 (nM) |

| cAMP Accumulation | HEK293 | Human | 14 |

Data sourced from Molnova and other chemical suppliers.[4]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |

| Rat | 1 | PO | 230 | 2 | 1800 | 5.5 |

| Dog | 0.3 | PO | 150 | 4 | 2100 | 10 |

Pharmacokinetic parameters are approximate values derived from graphical data in the primary publication.

Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in db/db Mice

| Treatment Group | Dose (mg/kg) | Glucose AUC Reduction (%) |

| This compound | 0.1 | ~30 |

| This compound | 0.3 | ~40 |